molecular formula C26H27N3O3S2 B11233183 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B11233183
M. Wt: 493.6 g/mol
InChI Key: YDHARZHODBAWQY-UHFFFAOYSA-N
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Description

2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a naphthalene moiety, and a sulfanyl-acetamide linkage, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of the quinoline and naphthalene intermediates. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Sulfamoyl Group: The quinoline intermediate is then reacted with diethyl sulfamoyl chloride under basic conditions to introduce the diethylsulfamoyl group.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced by reacting the quinoline derivative with a suitable thiol compound.

    Coupling with Naphthalene: The final step involves coupling the sulfanyl-quinoline intermediate with naphthalen-1-yl acetamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl and acetamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The quinoline core may interact with DNA or enzymes, while the sulfamoyl and naphthalene moieties contribute to its overall activity. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
  • **2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Uniqueness

2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is unique due to its combination of a quinoline core, a sulfamoyl group, and a naphthalene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H27N3O3S2

Molecular Weight

493.6 g/mol

IUPAC Name

2-[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C26H27N3O3S2/c1-4-29(5-2)34(31,32)20-13-14-24-22(16-20)18(3)15-26(28-24)33-17-25(30)27-23-12-8-10-19-9-6-7-11-21(19)23/h6-16H,4-5,17H2,1-3H3,(H,27,30)

InChI Key

YDHARZHODBAWQY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2C)SCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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